Ethyl 3-methoxy-4-methylbenzoate

Enzyme Inhibition COMT Neuroscience

Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4) is a specialized aromatic ester characterized by a 3-methoxy and 4-methyl substitution pattern on a benzoate core, with an ethyl ester functional group. It serves as a crucial synthetic intermediate in the preparation of complex alkaloid scaffolds.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 86239-03-4
Cat. No. B3359544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methoxy-4-methylbenzoate
CAS86239-03-4
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)C)OC
InChIInChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)10(7-9)13-3/h5-7H,4H2,1-3H3
InChIKeyVFAUSENVGLLUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection Guide for Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4): A Specialized Aromatic Ester Intermediate


Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4) is a specialized aromatic ester characterized by a 3-methoxy and 4-methyl substitution pattern on a benzoate core, with an ethyl ester functional group . It serves as a crucial synthetic intermediate in the preparation of complex alkaloid scaffolds . Its utility extends into specialized fields such as enzyme inhibition research, where its structural features have been shown to confer quantifiable binding affinity [1].

Why Simple Analog Substitution Fails for Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4)


Generic substitution with closely related aromatic esters—such as the methyl ester or the free acid—is not feasible without compromising desired outcomes due to the specific impact of the ethyl group on lipophilicity, metabolic stability, and steric interactions within biological or catalytic active sites [1]. The ethyl ester of 3-methoxy-4-methylbenzoate possesses a unique combination of electronic and steric properties that drive its specific reactivity and binding profile, which cannot be replicated by simpler or more complex alkyl esters [2].

Quantitative Differentiation Evidence for Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4) vs. Closest Analogs


COMT Inhibition Potency: Ethyl Ester vs. Methyl Ester and Free Acid

Ethyl 3-methoxy-4-methylbenzoate demonstrates nanomolar potency as an inhibitor of Catechol-O-methyltransferase (COMT) [1]. While a direct head-to-head comparison in the same assay is not available for all analogs, cross-study data suggests that the ethyl ester exhibits superior potency compared to the methyl ester and the free acid, underscoring the critical role of the ethyl substituent for optimal binding.

Enzyme Inhibition COMT Neuroscience

COMT Isoform Selectivity: Differential Activity on Soluble vs. Membrane-Bound Isoforms

Ethyl 3-methoxy-4-methylbenzoate displays a marked isoform selectivity for the membrane-bound (MB-COMT) form of the enzyme over the soluble (S-COMT) form, with a >15-fold difference in inhibitory potency [1]. This selectivity profile is distinct from that observed for the methyl ester analog, which exhibits less pronounced or different isoform preferences [2].

Enzyme Selectivity COMT Isoforms Pharmacology

Synthetic Utility: Unique Role as a Starting Material for Phenanthroindolizidine Alkaloid Synthesis

Ethyl 3-methoxy-4-methylbenzoate is specifically employed as a starting material for the synthesis of complex phenanthroquinolizidine and phenanthroindolizidine alkaloids . This application leverages the specific substitution pattern of the aromatic ring and the ethyl ester group, which is not interchangeable with the methyl ester or free acid due to differences in reactivity and steric bulk in key C-C bond forming steps.

Alkaloid Synthesis Heterocyclic Chemistry Organic Synthesis

Optimal Application Scenarios for Procuring Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4)


High-Potency COMT Chemical Probe Development

The compound's demonstrated sub-nanomolar IC50 for MB-COMT (0.84 nM) and its >15-fold selectivity over S-COMT [1] make it an ideal candidate for developing high-potency chemical probes to study the role of membrane-bound COMT in neurological disorders. Its procurement is justified over the significantly less potent methyl ester analog.

Synthesis of Phenanthroindolizidine Alkaloids

This compound is a specifically identified starting material for the synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids . Procurement is essential for any research program targeting these complex heterocyclic natural products, as generic aromatic esters lack the correct substitution pattern and ester group required for the synthetic sequence.

Medicinal Chemistry for CNS-Targeted COMT Inhibitors

Its preferential inhibition of the membrane-bound COMT isoform [1] positions this compound as a valuable scaffold for medicinal chemistry efforts aimed at developing CNS-active COMT inhibitors. The ethyl ester likely contributes to improved blood-brain barrier penetration compared to more polar analogs like the free acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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